3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine
Overview
Description
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine, a mixture of diastereomers, is a compound with a unique structure that combines a cyclobutane ring with a piperidine ring substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.
Cyclobutane Ring Formation: The cyclobutane ring is formed through cyclization reactions, often involving the use of strong bases or catalysts to facilitate the ring closure.
Coupling of the Two Rings: The final step involves coupling the piperidine and cyclobutane rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under mild to moderate conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, metabolic pathways, and other cellular processes, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-yl)propan-1-ol: A compound with a similar piperidine ring but different functional groups.
5-((3-(Trifluoromethyl)piperidin-1-yl)methyl)isatin: A compound with a similar trifluoromethyl piperidine structure but different core structure.
Uniqueness
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine is unique due to its combination of a cyclobutane ring and a trifluoromethyl-substituted piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)7-1-3-15(4-2-7)9-5-8(14)6-9/h7-9H,1-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKVNYIGAUKLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517845-90-7 | |
Record name | 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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